molecular formula C11H8N2S2 B12005489 2-(Methylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

2-(Methylsulfanyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B12005489
M. Wt: 232.3 g/mol
InChI Key: OSJMHNRVMZOBLT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE typically involves the reaction of 2-thiophenecarbonitrile with methylthiol in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-THIENYL)NICOTINONITRILE
  • 2-(METHYLTHIO)NICOTINONITRILE
  • 6-(2-THIENYL)NICOTINONITRILE

Uniqueness

2-(METHYLTHIO)-6-(2-THIENYL)NICOTINONITRILE is unique due to the presence of both a methylthio group and a thienyl group on the nicotinonitrile core. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H8N2S2

Molecular Weight

232.3 g/mol

IUPAC Name

2-methylsulfanyl-6-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H8N2S2/c1-14-11-8(7-12)4-5-9(13-11)10-3-2-6-15-10/h2-6H,1H3

InChI Key

OSJMHNRVMZOBLT-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=N1)C2=CC=CS2)C#N

Origin of Product

United States

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